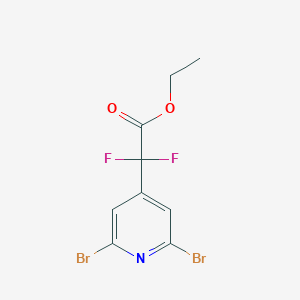

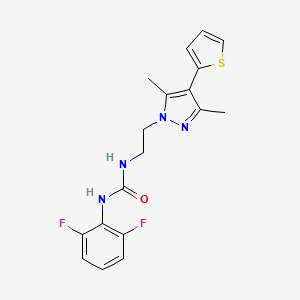

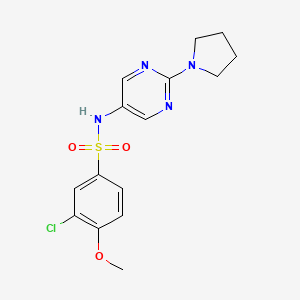

![molecular formula C7H4ClF2NO B2433671 (NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine CAS No. 2055296-76-7](/img/structure/B2433671.png)

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine” is a chemical compound with a molecular weight of 191.56 . It contains a chloro group (Cl), two fluoro groups (F), a methylidene group (=CH), and a hydroxylamine group (NH2OH). The presence of these groups can give the compound certain properties and reactivity.

Aplicaciones Científicas De Investigación

Biologic Activity and Applications

Hydroxylamine exhibits biologic activity and has been studied for its effects on cellular enzymes, viruses, and certain tumors. It's a product of normal cellular metabolism but also serves as a potent mutagen in vitro. Interestingly, despite its mutagenic potential, hydroxylamine hasn't shown carcinogenic capabilities but has demonstrated carcinostatic activity against some tumors in animal models. Additionally, it can inactivate or inhibit various cellular enzymes and some viruses in vitro, indicating its potential application in medical research and treatment strategies. However, it's also a skin irritant and sensitizer, causing dermatitis and eye corrosion, and exposure can lead to methemoglobinemia and sulfhemoglobinemia, highlighting the need for careful handling and consideration in potential therapeutic applications (Gross, 1985).

Nitrogen Cycle and Environmental Applications

Hydroxylamine is known to be an intermediate in the nitrogen cycle, particularly in the metabolism of aerobic ammonium oxidizing bacteria, archaea, and bacteria. This intermediate plays a crucial role in the conversion of hydroxylamine to nitrite, with recent evidence suggesting that the actual product of this conversion is nitric oxide (NO), followed by further conversion to nitrite by an unknown enzyme. Hydroxylamine is significant in nitrogen losses in the form of NO and N2O emissions from these microorganisms and plays a role in inhibiting nitrite oxidizing bacteria. Understanding the role of hydroxylamine in the nitrogen cycle and its impact on microbial interactions within microbial communities and engineered systems can have important implications for environmental management and agricultural practices (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Antioxidant and Synthetic Applications

Isoxazolone derivatives, which include hydroxylamine, exhibit significant biological and medicinal properties and serve as intermediates for the synthesis of various heterocycles. These derivatives undergo chemical transformations and have been synthesized through environmentally friendly procedures, suggesting their potential use in the development of new drugs or therapeutic agents. The synthesis and antioxidant evaluation of these compounds are crucial for expanding the repertoire of bioactive compounds with potential medical applications (Laroum, Boulcina, Bensouici, & Debache, 2019).

Propiedades

IUPAC Name |

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXCEZXDTXPKMX-QDEBKDIKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NO)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/O)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

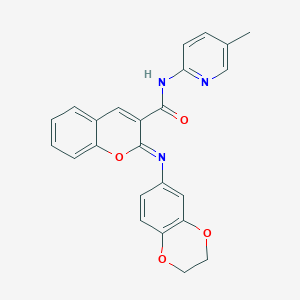

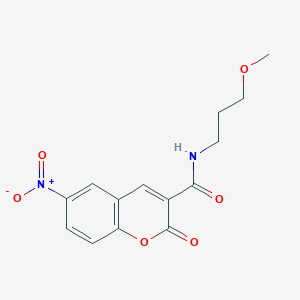

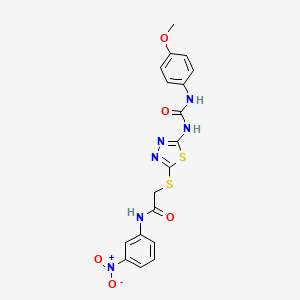

![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433589.png)

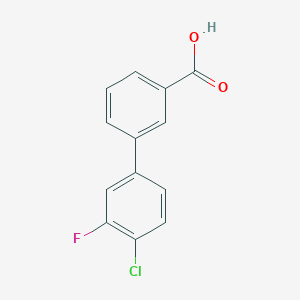

![2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2433609.png)